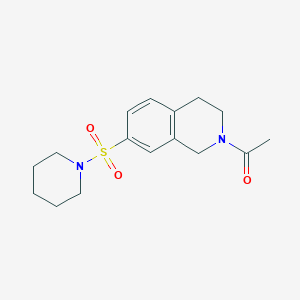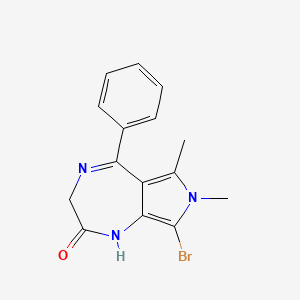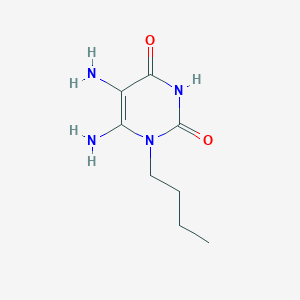
4-Fluoro-6-(trifluoromethyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindole derivative This compound is characterized by the presence of a fluorine atom at the 4th position and a trifluoromethyl group at the 6th position on the isoindole ring
Preparation Methods
The synthesis of 4-Fluoro-6-(trifluoromethyl)isoindoline involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine and trifluoromethyl groups onto the isoindole ring. The synthetic route typically involves:
Starting Materials: Appropriate precursors such as fluorinated anilines or isoindoline derivatives.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Fluoro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in functionalized isoindole derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-Fluoro-6-(trifluoromethyl)isoindoline can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C9H7F4N |
|---|---|
Molecular Weight |
205.15 g/mol |
IUPAC Name |
4-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
InChI Key |
RXJGATDXYHAITD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)

![Methyl 2-[3-(3-chloropropoxy)phenyl]acetate](/img/structure/B8679282.png)






